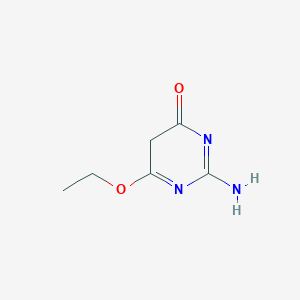
Boc-D-hydroxyproline tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-hydroxyproline tert-butyl ester: is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.36 . . This compound is commonly used in organic synthesis, particularly in the field of peptide chemistry, due to its role as a protected form of D-hydroxyproline.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-hydroxyproline tert-butyl ester typically involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The process begins with the reaction of D-hydroxyproline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under ambient temperature conditions, resulting in the formation of the Boc-protected amino acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .
化学反応の分析
Types of Reactions: Boc-D-hydroxyproline tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used for Boc deprotection.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of the free amino acid.
科学的研究の応用
Chemistry: Boc-D-hydroxyproline tert-butyl ester is widely used in peptide synthesis as a protected form of D-hydroxyproline. It allows for the selective introduction of D-hydroxyproline into peptides without interfering with other functional groups .
Biology and Medicine: In biological research, this compound is used to study the role of D-hydroxyproline in proteins and peptides. It is also used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as an intermediate in the production of other chemical compounds .
作用機序
The mechanism of action of Boc-D-hydroxyproline tert-butyl ester involves the protection of the amino and hydroxyl groups of D-hydroxyproline. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The tert-butyl ester group protects the carboxyl group, preventing it from participating in reactions until the protecting group is removed .
類似化合物との比較
Boc-L-hydroxyproline tert-butyl ester: Similar to Boc-D-hydroxyproline tert-butyl ester but with the L-enantiomer of hydroxyproline.
Boc-D-proline tert-butyl ester: Similar structure but without the hydroxyl group on the pyrrolidine ring.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the tert-butyl ester group, which provide dual protection for the amino and carboxyl groups.
特性
分子式 |
C14H25NO5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC名 |
ditert-butyl (2R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-9(16)7-8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9?,10-/m1/s1 |
InChIキー |
OFVBFMVRUUJRFC-QVDQXJPCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)[C@H]1C(CCN1C(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)(C)OC(=O)C1C(CCN1C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


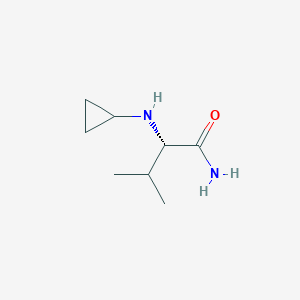
![7-Iodobenzo[D][1,3]dioxole-5-carbaldehyde](/img/structure/B13096162.png)
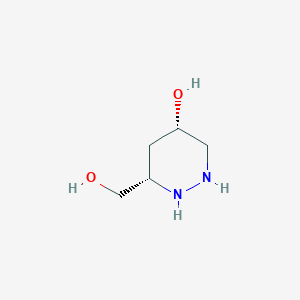
![6-(1-Benzylpiperidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-5,6-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one](/img/structure/B13096167.png)
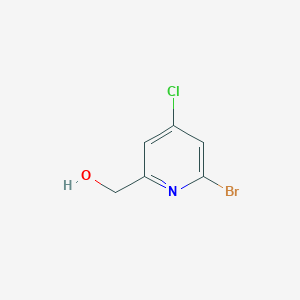

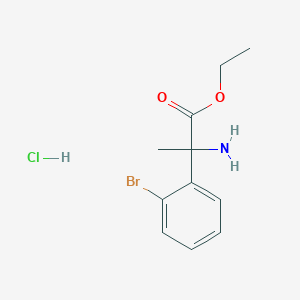
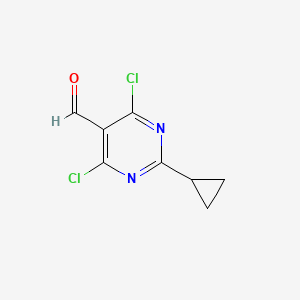
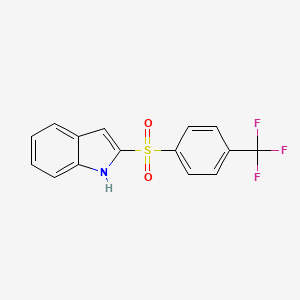
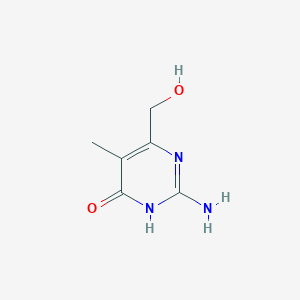
![6-(3-Bromophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13096219.png)
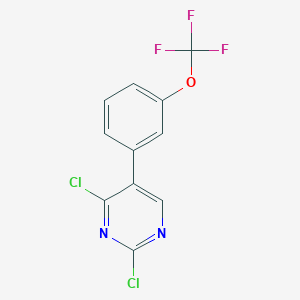
![7-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096233.png)
